molecular formula C8H6N2OS B1404352 Thieno[2,3-b]pyridine-2-carboxamide CAS No. 1824270-94-1

Thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B1404352
CAS No.: 1824270-94-1
M. Wt: 178.21 g/mol
InChI Key: RXGHULSMJIVVTA-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Biochemical Analysis

Biochemical Properties

Thieno[2,3-b]pyridine-2-carboxamide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme involved in cell motility and tumor invasion . This inhibition is significant as it can potentially prevent the spread of cancer cells. Additionally, this compound interacts with various kinases, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PLC-γ can alter cell motility and invasion, which is particularly relevant in cancer research . Furthermore, this compound has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting PLC-γ, it prevents the hydrolysis of phosphoinositides, leading to altered cell signaling and reduced cell motility . Additionally, this compound can modulate the activity of various kinases, resulting in changes in phosphorylation states and downstream signaling events . These interactions ultimately lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular signaling and gene expression, leading to prolonged changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth and reduce cell motility without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its effects on cellular signaling and gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized in the presence of potassium carbonate in ethanol or ethylene glycol to form the desired thieno[2,3-b]pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Properties

IUPAC Name

thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-7(11)6-4-5-2-1-3-10-8(5)12-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGHULSMJIVVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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